molecular formula C31H35N3O14 B12414618 Bis-(Mal-PEG3)-PH-N-succinimidyl acetate

Bis-(Mal-PEG3)-PH-N-succinimidyl acetate

Cat. No.: B12414618
M. Wt: 673.6 g/mol
InChI Key: FSCIQEKYFUOYHM-UHFFFAOYSA-N
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Description

Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is a compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains two maleimide groups connected through a polyethylene glycol (PEG) chain, making it a versatile tool for bio-conjugation and drug delivery applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate involves the reaction of maleimide with PEG and N-succinimidyl acetate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the maleimide-PEG linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bis-(Mal-PEG3)-PH-N-succinimidyl acetate primarily undergoes substitution reactions. The maleimide groups react with thiol groups to form stable thioether bonds .

Common Reagents and Conditions

    Reagents: Thiol-containing biomolecules, bases (e.g., triethylamine)

    Conditions: Mild temperatures, neutral to slightly basic pH

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and suitable for various bio-conjugation applications .

Scientific Research Applications

Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in bio-conjugation techniques to link biomolecules, enhancing their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Properties

Molecular Formula

C31H35N3O14

Molecular Weight

673.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3,5-bis[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]benzoate

InChI

InChI=1S/C31H35N3O14/c35-25-1-2-26(36)32(25)7-9-42-11-13-44-15-17-46-23-19-22(31(41)48-34-29(39)5-6-30(34)40)20-24(21-23)47-18-16-45-14-12-43-10-8-33-27(37)3-4-28(33)38/h1-4,19-21H,5-18H2

InChI Key

FSCIQEKYFUOYHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)OCCOCCOCCN3C(=O)C=CC3=O)OCCOCCOCCN4C(=O)C=CC4=O

Origin of Product

United States

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